Tetradecanoic acid-1-13C
Overview
Description
Tetradecanoic acid-1-13C, also known as Myristic acid-1-13C, is a 14-carbon saturated fatty acid . It has a molecular weight of 229.36 . It is intended for use as an internal standard for the quantification of myristic acid by GC- or LC-MS .
Synthesis Analysis
The synthesis of Tetradecanoic acid-1-13C enriched with 13C at carbons 1, 3, or 6 has been described . The label at the carbonyl carbon was introduced by treating 1-bromotridecane with K13CN (90% enriched) to form the 13C-labeled nitrile, which upon hydrolysis yielded the desired acid .Molecular Structure Analysis
The molecular structure of Tetradecanoic acid-1-13C is represented by the linear formula CH3(CH2)1213CO2H . The IUPAC Standard InChI is InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14 (15)16/h2-13H2,1H3, (H,15,16) .Chemical Reactions Analysis
The [3-13C]tetradecanoic acid was synthesized by alkylation of diethyl sodio-malonate with [1-13C]1-bromododecane; the acid was obtained upon saponification and decarboxylation . The label at the 6 position was introduced by coupling the appropriately labeled alkylcadmium chloride with the half acid chloride methyl ester of the appropriate dioic acid, giving the corresponding oxo fatty acid ester .Scientific Research Applications
Synthesis and Use in Biochemistry
Tetradecanoic acid-1-13C has been utilized in various biochemical applications. A notable example is its use in synthesizing labeled fatty acids for research. Sparrow, Patel, and Morrisett (1983) detailed the synthesis of tetradecanoic acid enriched with 13C at different carbon positions, which was subsequently used to prepare correspondingly labeled diacyl phosphatidylcholines, highlighting its utility in lipid research (Sparrow, Patel, & Morrisett, 1983).
Enzymatic Studies
Research conducted by Rodríguez et al. (2002) employed isotopically labeled tetradecanoic acids in the stereochemical study of enzymatic reactions, particularly examining the conversion of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecanoic acid in moth pheromone biosynthesis (Rodríguez, Clapés, Camps, & Fabriàs, 2002).
Analytical Chemistry Applications
The utility of tetradecanoic acid-1-13C extends to analytical chemistry. For instance, Wu Bin-xiu (2008) established a method for determining the dissolution of 13-methyl-tetradecanoic acid in capsules, which involved using high-performance liquid chromatography (HPLC) (Wu Bin-xiu, 2008).
Microbial Lipid Research
In microbial lipid research, Abraham, Hesse, and Pelz (1998) showed that microbial fatty acids, including tetradecanoic acid, can indicate substrate usage in microbial communities. They studied the stable carbon isotope discrimination by different microorganisms, providing insights into microbial ecology and metabolism (Abraham, Hesse, & Pelz, 1998).
Insect Repellent and Larvicidal Properties
Tetradecanoic acid's potential as an insect repellent and larvicide has been explored. Sivakumar, Jebanesan, Govindarajan, and Rajasekar (2011) investigated its efficacy against Aedes aegypti and Culex quinquefasciatus, demonstrating its potential in mosquito control (Sivakumar, Jebanesan, Govindarajan, & Rajasekar, 2011).
Pharmaceutical Applications
In the pharmaceutical realm, Hasturk et al. (2009) explored the therapeutic actions of 1-tetradecanol complex, a derivative of tetradecanoic acid, in treating periodontitis in rabbits, highlighting its potential therapeutic applications (Hasturk, Goguet-Surmenian, Blackwood, Andry, & Kantarcı, 2009).
Safety And Hazards
properties
IUPAC Name |
(113C)tetradecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i14+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFSRHWOTWDNC-UJKGMGNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583985 | |
Record name | (1-~13~C)Tetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecanoic acid-1-13C | |
CAS RN |
57677-52-8 | |
Record name | (1-~13~C)Tetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Myristic acid-1-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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